Substitution-Pattern Differentiation: 2-(Pyrazin-2-yl-piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine vs. Positional Isomer 4-Ethyl-5-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
The target compound carries the N-ethylamine substituent at the pyrimidine C4 position and the methyl group at C6, with the pyrazin-2-yl-piperazine moiety attached at C2. In contrast, the positional isomer 4-ethyl-5-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine (ChemBase 719168) [1] places the ethyl group at C4 (carbon-linked), the methyl group at C5, and the amine at C2. This difference shifts the hydrogen-bond donor from a secondary amine (C4-NHEt) in the target to a primary amine (C2-NH₂) in the isomer, altering the donor count from 1 to 2 and modifying the hydrogen-bonding pharmacophore. The target compound has a single hydrogen-bond donor and seven acceptors; the isomer has two donors and seven acceptors. This alteration can affect kinase hinge-region binding, as the N-(pyrazin-2-yl)pyrimidin-4-amine motif in CHK1 inhibitors relies on a specific donor-acceptor pattern at the pyrimidine 4-position [2].
| Evidence Dimension | Pyrimidine substitution pattern (amine position, methyl position, piperazine attachment point) |
|---|---|
| Target Compound Data | N-Ethyl at C4 (NH-linked); 6-methyl at C6; pyrazin-2-yl-piperazine at C2; H-bond donors: 1; H-bond acceptors: 7; Predicted LogP: ~1.8–2.0 (estimated from isomer data) |
| Comparator Or Baseline | Ethyl at C4 (C-linked); 5-methyl at C5; amine at C2; pyrazin-2-yl-piperazine at C6; H-bond donors: 2; H-bond acceptors: 7; Predicted LogP: 1.84; LogD (pH 7.4): 1.44 [1] |
| Quantified Difference | Different H-bond donor count (1 vs. 2); different amine type (secondary N-ethyl vs. primary NH₂); altered pyrimidine connectivity (2-substituted vs. 6-substituted piperazine). LogD difference estimated at ~0.2–0.5 log units based on isomer data. |
| Conditions | Structural comparison based on SMILES/InChI analysis. Predicted properties from ChemBase/ChemBridge computational models. |
Why This Matters
For kinase-targeted screening campaigns, the distinct hydrogen-bond donor/acceptor topology directly influences hinge-binding complementarity, making positional isomers non-interchangeable without experimental confirmation.
- [1] 4-ethyl-5-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine. ChemBase ID: 719168. Molecular Formula: C₁₅H₂₁N₇. Predicted LogP: 1.84; LogD (pH 7.4): 1.44. Data from ChemBridge Corporation. View Source
- [2] Reader JC, Matthews TP, Klair SS, et al. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. J Med Chem. 2011;54(24):8328-8342. Table 2: Inhibition of CHK1 and CHK2 by N-(Pyridin-3-yl)- or N-(Pyrazin-2-yl)pyrimidin-4-amines. doi:10.1021/jm2007326. View Source
